Neopetasitenine
Overview
Description
Neopetasitenine is a novel peptide derived from the venom of the Neotropical tarantula, Grammostola spatulata, which has recently been studied for its potential therapeutic applications. This compound is a small peptide, composed of 15 amino acids, which is known to possess analgesic, anti-inflammatory, and antiparasitic properties. In addition, this compound has been found to possess antithrombotic, anti-angiogenic, and anti-tumor activities.
Mechanism of Action
Target of Action
Neopetasitenine, also known as Acetylfukinotoxin, is a pyrrolizidine alkaloid . Pyrrolizidine alkaloids are found in plants mainly belonging to Families Asteraceae/Compositae, Boraginaceae, and Fabaceae/Leguminosae
Mode of Action
It is known that pyrrolizidine alkaloids, the group to which this compound belongs, are hepatotoxic . This suggests that they may interact with liver cells and potentially disrupt normal liver function.
Biochemical Pathways
Given its classification as a pyrrolizidine alkaloid, it is likely that it interacts with biochemical pathways in the liver, potentially leading to hepatotoxicity .
Pharmacokinetics
This compound is rapidly absorbed and converted to petasitenine, its carcinogenic deacetylated metabolite, after oral administration . Petasitenine is slowly cleared from plasma . The human pharmacokinetics of this compound were estimated using a simplified physiologically based pharmacokinetic (PBPK) model formulated on experimental pharmacokinetic rat data .
Result of Action
It is known that pyrrolizidine alkaloids, the group to which this compound belongs, are hepatotoxic . This suggests that they may cause damage to liver cells and potentially disrupt normal liver function.
Action Environment
It is known that the plant from which it is derived, petasites japonicus, is widely consumed, suggesting that dietary intake and exposure could potentially influence its action .
It is also important to note that due to its hepatotoxicity, consumption of plants or foods containing pyrrolizidine alkaloids like this compound is restricted or prohibited in many countries .
Advantages and Limitations for Lab Experiments
The advantages of using neopetasitenine in laboratory experiments include its high purity and yields, as well as its ability to be synthesized using a variety of methods. The limitations of using this compound in laboratory experiments include its limited availability and its potential toxicity.
Future Directions
Potential future directions for neopetasitenine research include further investigation into its mechanism of action, the development of more effective and specific therapeutic applications, and the development of more efficient synthesis methods. In addition, further research into the biochemical and physiological effects of this compound could be beneficial in understanding its therapeutic potential. Finally, further research into the potential toxicity of this compound could be beneficial in understanding its safety profile.
Scientific Research Applications
Neopetasitenine has been studied for its potential therapeutic applications in a variety of fields, including pain management, inflammation, and cancer. In the field of pain management, this compound has been found to possess analgesic properties, which may be beneficial in the treatment of chronic pain. In the field of inflammation, this compound has been found to possess anti-inflammatory properties, which may be beneficial in the treatment of inflammatory conditions. In the field of cancer, this compound has been found to possess anti-tumor properties, which may be beneficial in the treatment of cancer.
Biochemical Analysis
Biochemical Properties
Neopetasitenine interacts with various biomolecules in biochemical reactions . It is rapidly absorbed and converted to petasitenine, its deacetylated metabolite, after oral administration
Cellular Effects
This compound has significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . In vitro hepatotoxicity of this compound was observed due to its high concentrations in the medium for human hepatocyte-like cell line HepaRG cells .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to petasitenine, a process that likely involves binding interactions with biomolecules and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models .
Metabolic Pathways
This compound is involved in specific metabolic pathways . It interacts with certain enzymes or cofactors, and may have effects on metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues . It may interact with certain transporters or binding proteins, and these interactions could influence its localization or accumulation .
Properties
IUPAC Name |
[(1R,3'R,4R,6R,7R,11Z)-3',6,7,14-tetramethyl-3,8,17-trioxospiro[2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-4,2'-oxirane]-7-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO8/c1-12-10-21(13(2)29-21)19(26)28-16-7-9-22(5)8-6-15(17(16)24)11-27-18(25)20(12,4)30-14(3)23/h6,12-13,16H,7-11H2,1-5H3/b15-6-/t12-,13-,16-,20-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNVXCSFOWGBQP-MWTIQZJTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C(O2)C)C(=O)OC3CCN(CC=C(C3=O)COC(=O)C1(C)OC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@]2([C@H](O2)C)C(=O)O[C@@H]3CCN(C/C=C(\C3=O)/COC(=O)[C@]1(C)OC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701316916 | |
Record name | Neopetasitenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701316916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Neopetasitenine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030329 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
60409-51-0 | |
Record name | Neopetasitenine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60409-51-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetylfukinotoxin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060409510 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Neopetasitenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701316916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Neopetasitenine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030329 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
212 °C | |
Record name | Neopetasitenine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030329 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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